(Z)-2-methoxy-1-[(E)-2-(naphthalen-1-yl)ethenyl]diazene 1-oxide
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Overview
Description
(1Z)-2-METHOXY-1-[(1E)-2-(NAPHTHALEN-1-YL)ETHENYL]DIAZEN-1-IUM-1-OLATE is a complex organic compound characterized by its unique structure, which includes a naphthalene moiety and a diazeniumdiolate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-METHOXY-1-[(1E)-2-(NAPHTHALEN-1-YL)ETHENYL]DIAZEN-1-IUM-1-OLATE typically involves the reaction of naphthalene derivatives with diazeniumdiolate precursors under controlled conditions. One common method includes the use of naphthalene-1-yl-ethanone as a starting material, which undergoes a series of reactions including nitration, reduction, and diazotization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-METHOXY-1-[(1E)-2-(NAPHTHALEN-1-YL)ETHENYL]DIAZEN-1-IUM-1-OLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the diazeniumdiolate group to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
Major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-2-METHOXY-1-[(1E)-2-(NAPHTHALEN-1-YL)ETHENYL]DIAZEN-1-IUM-1-OLATE is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential therapeutic properties. It has been investigated for its role in modulating biological pathways and its potential as a drug candidate for treating various diseases .
Industry
In the industrial sector, (1Z)-2-METHOXY-1-[(1E)-2-(NAPHTHALEN-1-YL)ETHENYL]DIAZEN-1-IUM-1-OLATE is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (1Z)-2-METHOXY-1-[(1E)-2-(NAPHTHALEN-1-YL)ETHENYL]DIAZEN-1-IUM-1-OLATE involves its interaction with molecular targets such as enzymes and receptors. The diazeniumdiolate group can release nitric oxide (NO), which plays a crucial role in various biological processes, including vasodilation and neurotransmission . The naphthalene moiety can interact with hydrophobic regions of proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and diazeniumdiolate compounds, such as:
- Naphthalene-1-yl-ethanone
- Naphthalene-2-yl-ethanone
- Naphthalene-1-yl-morpholine
- Naphthalene-1-yl-urea
Uniqueness
What sets (1Z)-2-METHOXY-1-[(1E)-2-(NAPHTHALEN-1-YL)ETHENYL]DIAZEN-1-IUM-1-OLATE apart is its combination of a naphthalene moiety with a diazeniumdiolate group, which imparts unique chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
(Z)-methoxyimino-[(E)-2-naphthalen-1-ylethenyl]-oxidoazanium |
InChI |
InChI=1S/C13H12N2O2/c1-17-14-15(16)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10H,1H3/b10-9+,15-14- |
InChI Key |
DZLIJWSVSKAZSV-WHCIUJLISA-N |
Isomeric SMILES |
CO/N=[N+](/C=C/C1=CC=CC2=CC=CC=C21)\[O-] |
Canonical SMILES |
CON=[N+](C=CC1=CC=CC2=CC=CC=C21)[O-] |
Origin of Product |
United States |
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